![molecular formula C15H10O3 B13783693 6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
6-Phenylfuro[2,3-f][1,3]benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylfuro[2,3-f][1,3]benzodioxole is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.242 g/mol This compound is part of the benzodioxole family, which is known for its diverse biological and chemical properties The structure of this compound consists of a furan ring fused to a benzodioxole moiety, with a phenyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylfuro[2,3-f][1,3]benzodioxole can be achieved through several synthetic routes. One common method involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. The reaction is carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . The unreacted starting material can be easily separated by distillation and recycled.
Another method involves the direct arylation of 1,3-benzodioxole with aryl bromides using palladium catalysis. This reaction requires 0.05-1 mol% Na2PdCl4, 30 mol% pivalic acid, and 1.3 equivalents of K2CO3 at 120°C. The reaction yields the desired 4-substituted products in excess of 80% .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Continuous flow Friedel-Crafts reactions using both homogeneous and heterogeneous catalysts offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up .
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylfuro[2,3-f][1,3]benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and benzodioxole moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
Aplicaciones Científicas De Investigación
6-Phenylfuro[2,3-f][1,3]benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as cytotoxic and antiparasitic agents.
Mecanismo De Acción
The mechanism of action of 6-Phenylfuro[2,3-f][1,3]benzodioxole and its derivatives involves interaction with specific molecular targets and pathways. For instance, benzodioxole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and induce apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A parent compound with a simpler structure, used in various chemical reactions and as a precursor for more complex derivatives.
2,2-Difluorobenzo[1,3]dioxole: A fluorinated analog with similar reactivity but different physical and chemical properties.
[1,3]Dioxolo[4,5-f][1,3]benzodioxole: A related compound used in fluorescence-based assays and drug screening applications.
Uniqueness
6-Phenylfuro[2,3-f][1,3]benzodioxole stands out due to its unique structure, which combines the properties of furan, benzodioxole, and phenyl groups
Propiedades
Fórmula molecular |
C15H10O3 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
6-phenylfuro[2,3-f][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O3/c1-2-4-10(5-3-1)12-6-11-7-14-15(17-9-16-14)8-13(11)18-12/h1-8H,9H2 |
Clave InChI |
JSARBIWXPAMEFP-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



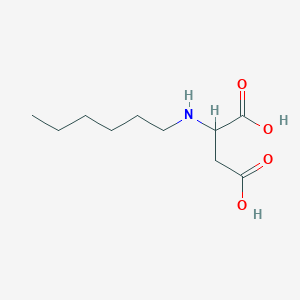
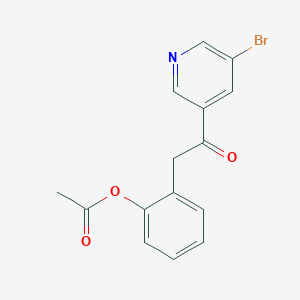
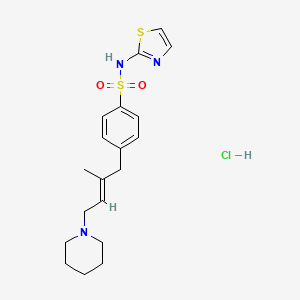
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
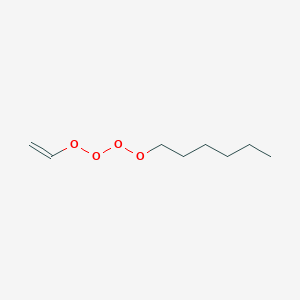
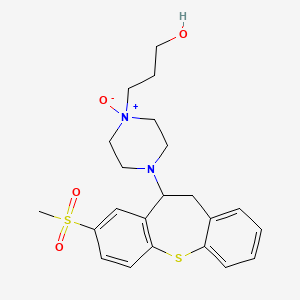
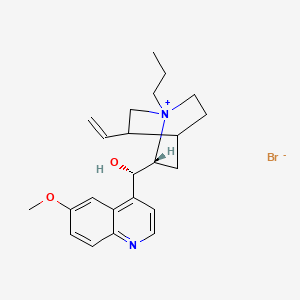
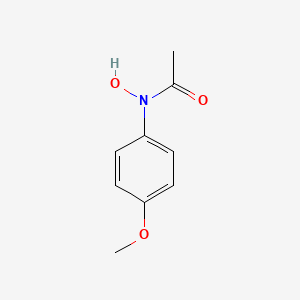
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
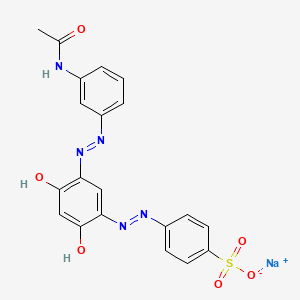
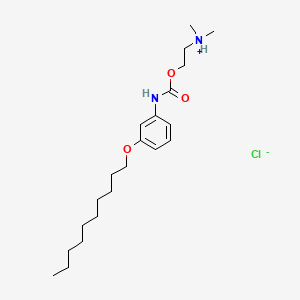
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)
